molecular formula C14H16ClN B7812642 2-(Naphthalen-1-yl)pyrrolidine hydrochloride

2-(Naphthalen-1-yl)pyrrolidine hydrochloride

Cat. No.: B7812642
M. Wt: 233.73 g/mol
InChI Key: CRYIZTMJQRUSDP-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)pyrrolidine hydrochloride is a chemical compound that features a naphthalene ring attached to a pyrrolidine ring, with a hydrochloride group

Synthetic Routes and Reaction Conditions:

  • Reduction of Naphthalen-1-yl Pyrrolidine: The compound can be synthesized by reducing naphthalen-1-yl pyrrolidine using reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.

  • Hydrochloride Formation: The hydrochloride salt is formed by treating the free base with hydrochloric acid (HCl) in an appropriate solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents and reagents is optimized for cost-effectiveness and environmental safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution Reactions: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, in acidic or neutral conditions.

  • Reduction: NaBH4, H2 with a palladium catalyst, in methanol or ethanol.

  • Substitution: Nucleophiles like halides or alkyl groups, in polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or alcohols.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Various substituted pyrrolidines.

Scientific Research Applications

2-(Naphthalen-1-yl)pyrrolidine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a ligand in biological assays to study protein interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting neurological disorders.

  • Industry: It can be used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Naphthalen-1-yl)pyrrolidine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction pathways, ion channels, or neurotransmitter systems.

Comparison with Similar Compounds

  • 2-(Naphthalen-1-yl)ethanol: This compound has a similar naphthalene structure but differs in the functional group.

  • 2-(Naphthalen-1-yl)thiophene: Another compound with a naphthalene ring, but with a thiophene group instead of pyrrolidine.

  • 1-Naphthalen-2-yl-ethylamine: Similar naphthalene structure with an ethylamine group.

Uniqueness: 2-(Naphthalen-1-yl)pyrrolidine hydrochloride is unique due to its pyrrolidine ring, which imparts different chemical properties and reactivity compared to the other compounds listed

Properties

IUPAC Name

2-naphthalen-1-ylpyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14;/h1-3,5-8,14-15H,4,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYIZTMJQRUSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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